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Introduction and Chemical Properties

Whiskey lactone, also known as oak lactone or 3-methyl-y-octalactone, is a naturally
occurring aroma compound that is integral to the flavor profile of many aged food products and
beverages.[1] Its systematic name is 5-butyl-4-methyloxolan-2-one.[1] This compound is
primarily extracted from oak wood barrels during the maturation process of spirits like whiskey,
wine, and brandy.[1][2] Whiskey lactone exists as two principal diastereocisomers, cis and
trans, which possess distinct sensory characteristics.[1][2] The cis-isomer is often considered
more significant in sensory applications due to its pleasant aroma and lower sensory detection
threshold.[1][3][4] It imparts warm, sweet, coconut, and woody notes, while the trans-isomer is
described as having celery-like or grassy aromas.[1][2][5] Due to its desirable flavor profile,
whiskey lactone is widely used as a flavor additive in the food and beverage industry and as a
fragrance component in perfumery.[1][6]

Table 1: Chemical and Physical Properties of Whiskey Lactone
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Property

Value

Reference

Chemical Name

5-butyl-4-methyloxolan-2-one

[1]

Whiskey lactone, Oak lactone,

Synonyms Quercus lactone, B-methyl-y- [1][7]
octalactone

CAS Number 39212-23-2 [4]

Molecular Formula CoH1602 [1]

Molecular Weight 156.22 g/mol [1]
Clear, colorless to almost

Appearance o [4]
colorless liquid

] Sweet, warm, coumarin-like,

Odor Profile [11[41[8]
coconut, woody, nutty, toasted

Boiling Point 93-94 °C at 5 mm Hg [4]

Density 0.952 g/mL at 25 °C [4]

FEMA Number 3803 4171

JECFA Number 437 [4]19]

Applications in the Food Industry

Whiskey lactone is a versatile flavoring agent used across various sectors of the food and

beverage industry.[1] Its primary application is in the formulation of alcoholic beverages to

create or enhance authentic barrel-aged characteristics.[6][10]

» Alcoholic Beverages: It is essential for imparting the characteristic flavor profiles of aged

spirits such as whiskey, brandy, and cognac.[1][6] In wine, its concentration can range from

20-600 pg/L, contributing notes of coconut, wood, and spice that evolve during the aging

process.[1]

e Non-Alcoholic Beverages: Used in aroma compositions for various beverages to add

complexity and a perception of richness.[4]
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o Confectionery and Baked Goods: The subtle coconut, vanilla, and caramel nuances of
whiskey lactone enhance the flavor profiles of sweets and baked products.[2][6]

e Dairy Products: Its creamy and nutty characteristics can be utilized in dairy applications to
enrich the overall taste.[6]

Sensory Profile and Quantitative Data

The sensory impact of whiskey lactone is highly dependent on the concentration and the ratio
of its cis and trans isomers. The cis form is noted for its significantly lower detection threshold,
making it a more potent contributor to the overall aroma.[3][11] In a study on American Bourbon
whisky, (3S,4S)-cis-whiskylactone was identified as a key aroma compound based on its high
Odor Activity Value (OAV).[12] However, at certain concentrations, it can have a masking effect
on other flavors, such as decreasing the perception of red berry fruit notes in red wine while
increasing blackberry and spicy notes.[3][11]

Table 2: Sensory Thresholds of Whiskey Lactone Isomers

. Detection
Isomer Matrix Reference
Threshold
. _ Dilute alcohol solution
cis-Whiskey Lactone 20 pg/L [3][11]
(12% viv)
trans-Whiskey Dilute alcohol solution
130 pg/L [3][11]
Lactone (12% viv)
Mixed Isomers Water 0.5 ppm (500 ug/L) [4]

Table 3: Typical Concentration Ranges in Oak-Aged Beverages
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Concentration
Beverage Notes Reference
Range

cis-isomers dominate
due to lower sensory
) thresholds. Levels are
Wine 20-600 pg/L ) [1]
influenced by oak
species and barrel

toasting methods.

. . Considered a key
Bourbon Whiskey Varies ) [12]
odorant with OAV > 1.

Experimental Protocols
Protocol 1: Quantification of Whiskey Lactone in a
Beverage Matrix using GC-MS

This protocol outlines a general method for the quantification of whiskey lactone isomers in a
liquid matrix, such as whiskey or wine, using Gas Chromatography-Mass Spectrometry (GC-
MS) with a sample preparation step. The use of stable isotope dilution assays is recommended
for highest accuracy.[12]

Objective: To accurately quantify the concentration of cis- and trans-whiskey lactone in a

beverage sample.

Materials:

Beverage sample (e.g., whiskey, wine)

Deionized water

Sodium chloride (NaCl)

Internal Standard (I1S): Deuterium-labeled whiskey lactone or other suitable non-native
lactone

Stir Bar Sorptive Extraction (SBSE) Twisters
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» GC-MS system with a suitable capillary column (e.g., DB-5ms)

¢ Glass vials with screw caps

Procedure:

e Sample Preparation:

1. Pipette 1 mL of the beverage sample into a 10 mL glass vial.[13]

2. Spike the sample with a known concentration of the internal standard solution.[13]

3. Add deionized water to dilute the sample to 10 mL.[13]

4. Add 1.0 g of NaCl to the vial to increase the ionic strength of the solution, which enhances
the extraction of volatile compounds.[13]

5. Gently shake the vial until the salt is fully dissolved.[13]

 Stir Bar Sorptive Extraction (SBSE):

1. Transfer 2 mL of the prepared sample into a new 10 mL vial.[13]

2. Place a conditioned SBSE Twister into the vial.

3. Stir the sample at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 60 minutes)
at room temperature.

o Thermal Desorption and GC-MS Analysis:

1. After extraction, remove the Twister with clean forceps, gently dry it with a lint-free tissue,
and place it in a thermal desorption tube.

2. Analyze the sample using a thermal desorption unit coupled to a GC-MS system.

3. GC Conditions (Example):

» |njector: Splitless mode.
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= Oven Program: Start at 40°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 5 min.
= Carrier Gas: Helium.

4. MS Conditions (Example):
» |onization Mode: Electron Impact (El) at 70 eV.

» Scan Mode: Full scan (m/z 40-350) for identification and Selected lon Monitoring (SIM)
for quantification.

» Data Analysis:

1. Identify the peaks for cis- and trans-whiskey lactone and the internal standard based on
their retention times and mass spectra.

2. Create a calibration curve using standards of known concentrations.

3. Calculate the concentration of each whiskey lactone isomer in the original sample by
comparing the peak area ratio of the analyte to the internal standard against the
calibration curve.

Protocol 2: Sensory Evaluation using the Rate-All-That-
Apply (RATA) Method

The Rate-All-That-Apply (RATA) method is a rapid sensory technique for evaluating product
characteristics.[13] This protocol describes its application for assessing the aroma profile of a
beverage containing whiskey lactone.

Objective: To rapidly obtain sensory data on the perceived aroma characteristics of a beverage
sample.

Materials:
» Beverage samples containing whiskey lactone at various concentrations.

o Control/placebo sample (without whiskey lactone).
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Standard sensory evaluation booths.
Sniffing glasses labeled with random three-digit codes.
A panel of trained or semi-trained assessors (e.g., 10-15 panelists).

Data collection software or forms with a list of relevant aroma descriptors.

Procedure:

Panelist and Attribute Selection:
1. Select panelists based on their sensory acuity and familiarity with beverage aromas.

2. Develop a list of relevant aroma descriptors (e.g., coconut, woody, vanilla, spicy, fruity,
celery, creamy) based on literature and preliminary testing.

Sample Preparation and Presentation:
1. Prepare all samples to be evaluated, ensuring they are at a consistent temperature.
2. Pour a consistent volume (e.g., 20 mL) of each sample into coded glasses.

3. Present the samples to the panelists in a randomized order to avoid bias.[13] A session
should typically consist of no more than 10 samples to prevent sensory fatigue.[13]

Evaluation Session:
1. Instruct panelists to evaluate the samples orthonasally (by smelling).

2. For each sample, panelists use the provided list of descriptors. They "check” or "rate" the
intensity of all attributes they perceive in the sample.

3. Unlike traditional descriptive analysis, panelists only rate the attributes they can detect.
Data Analysis:

1. The data collected is typically frequency of use for each descriptor (how many panelists
selected it for a given sample) and the mean intensity rating.
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2. Treat the qualitative data (checked attributes) as Check-All-That-Apply (CATA) data for
mapping the sensory space of the products.[13]

3. Use statistical methods like Correspondence Analysis (CA) or Principal Component
Analysis (PCA) to visualize the relationships between samples and their perceived
attributes. Linear Discriminant Analysis (LDA) can be used for classification purposes.[13]
[14]

Visualizations: Workflows and Logical Relationships
Diagram: GC-MS Quantification Workflow

Sample Preparation Instrumental Analysis Data Processing

ocess
2. Spike with 3. Dilute to 10 mL 4. Siv Bar Sorpive || Transter Tster 6. GC-MS Analysi 7 Peck lderifc
1. Beverage Sample (1 mL) ‘ Internal Standard‘ > ‘wlth water + NaCl ‘ on (SB: o ) 5. Thermal Desorptior ‘ (SIM/Scan Mode ) }“4' ‘ T & M sD ) ‘ B mtion e

Click to download full resolution via product page

Caption: Workflow for the quantification of whiskey lactone using SBSE-GC-MS.

Diagram: Biocatalytic Synthesis Workflow
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Commercial Mixture of
cis/trans-Whiskey Lactone

Step 1: Column Chromatography
Separation

A

A
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Pure trans-Lactone

-

Step 2: Chemical Reduction
(e.g., with LiAIH4)

/ \

/ \

/ .\
,/from cis ‘from trans

/

»
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Step 3: Microbial Bio-oxidation
(e.g., Rhodococcus erythropolis)

Enantiomerically Pure
cis-Whiskey Lactone

Enantiomerically Pure
trans-Whiskey Lactone

Click to download full resolution via product page

Caption: A three-step workflow for the synthesis of enantiopure whiskey lactone isomers.

Regulatory Status
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Whiskey lactone is recognized as a safe flavoring substance by major international regulatory
bodies.

« FEMA GRAS: ltis listed by the Flavor and Extract Manufacturers Association (FEMA) under
number 3803 and is considered Generally Recognized as Safe (GRAS).[4][7]

e JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated
whiskey lactone and concluded that there is "no safety concern at current levels of intake
when used as a flavouring agent”.[9]

o FDA: Itis listed in the FDA's "Substances Added to Food" database (formerly EAFUS) as 4-
HYDROXY-3-METHYLOCTANOIC ACID LACTONE for use as a flavoring agent or adjuvant.

[71(]

e EU Regulations: The compound is compliant with EU regulations for flavorings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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